2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide
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Overview
Description
2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound with the molecular formula C25H28N2O3S It is characterized by the presence of a sulfonyl group attached to an aniline derivative, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylaniline and 4-methylbenzenesulfonyl chloride.
Reaction: The 2,5-dimethylaniline reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated aniline derivative.
Acetylation: The sulfonylated aniline derivative is then acetylated using acetic anhydride to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the sulfonyl group.
Substitution: Substituted products where the sulfonyl group is replaced by other functional groups.
Scientific Research Applications
2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(4-methylphenyl)methylacetamide
- 2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylphenyl)acetamide
Uniqueness
2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide is unique due to its specific substitution pattern on the aniline ring and the presence of both sulfonyl and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-5-8-15(9-6-12)23(21,22)19(11-17(18)20)16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUFQPQREOPVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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